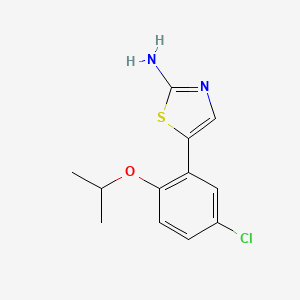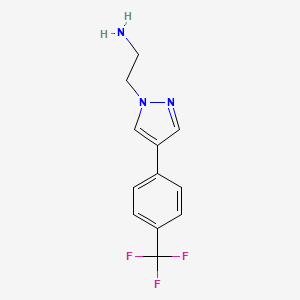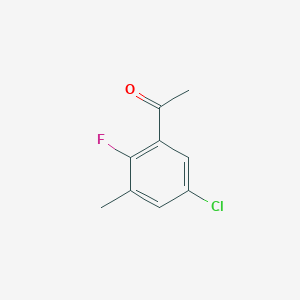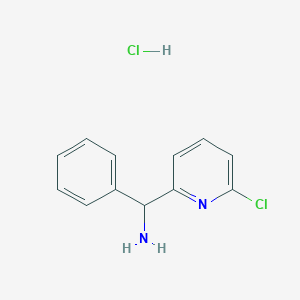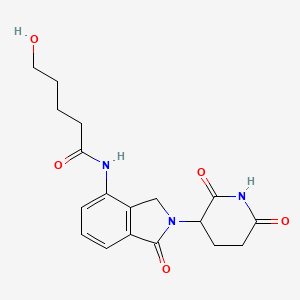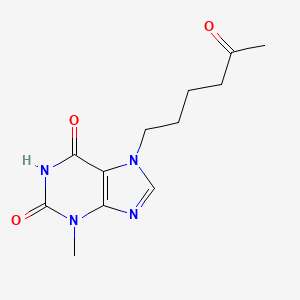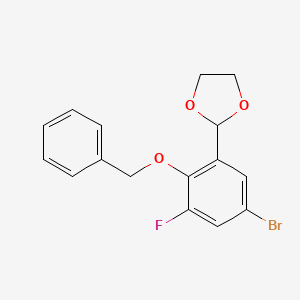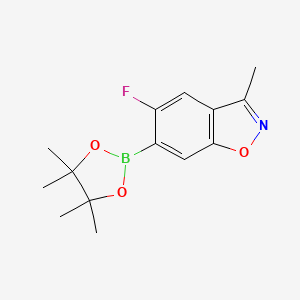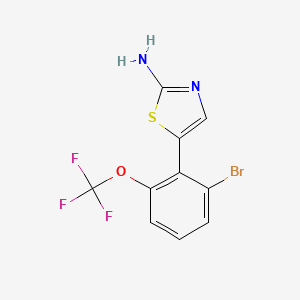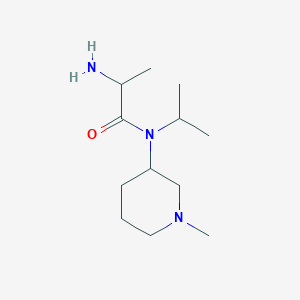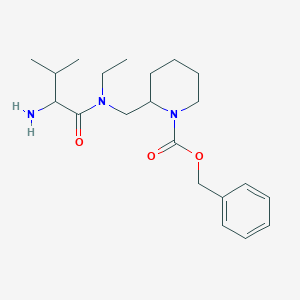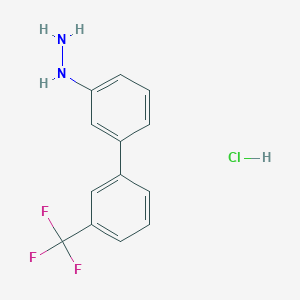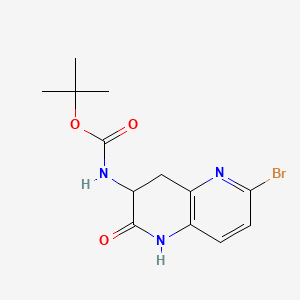
Thalidomide-O-acetamido-C3-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-acetamido-C3-Br is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide and its analogs, including this compound, have since been studied for their potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C3-Br typically involves the modification of the thalidomide moleculeThis can be achieved through a series of organic reactions, including acylation and halogenation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
Thalidomide-O-acetamido-C3-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and acylation are common substitution reactions involving this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride for acylation and bromine for halogenation are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
科学研究应用
Thalidomide-O-acetamido-C3-Br has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool for studying protein interactions.
Medicine: Explored for its therapeutic potential in treating cancers, particularly multiple myeloma, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
作用机制
Thalidomide-O-acetamido-C3-Br exerts its effects through multiple mechanisms. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival. This interaction results in anti-proliferative and anti-inflammatory effects, making it a valuable compound in cancer therapy .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also for its therapeutic potential in cancer and inflammatory diseases.
Lenalidomide: A more potent analog with fewer side effects, used in the treatment of multiple myeloma and myelodysplastic syndromes.
Pomalidomide: Another analog with enhanced efficacy and reduced toxicity, used in similar therapeutic contexts
Uniqueness
Thalidomide-O-acetamido-C3-Br is unique due to its specific modifications, which enhance its binding affinity to CRBN and improve its therapeutic profile. These modifications also reduce the risk of teratogenic effects compared to thalidomide .
属性
分子式 |
C18H18BrN3O6 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
N-(3-bromopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H18BrN3O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9H2,(H,20,24)(H,21,23,25) |
InChI 键 |
DNIAPHACXOEONU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


